molecular formula C14H13FN2O2 B7468250 N-(3-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide

N-(3-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide

Cat. No. B7468250
M. Wt: 260.26 g/mol
InChI Key: FWWXFEPQCVONTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide, commonly known as FMePyA, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.

Mechanism of Action

FMePyA works by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators, which play a role in the development of cancer, inflammation, and other diseases. By inhibiting the activity of these enzymes, FMePyA can reduce inflammation and prevent the development of certain diseases.
Biochemical and Physiological Effects
Studies have shown that FMePyA can reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, in cells and tissues. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. FMePyA has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

FMePyA has several advantages for laboratory experiments, including its high potency, selectivity, and stability. This compound can be easily synthesized using various methods and has been shown to have low toxicity in animal models. However, FMePyA also has some limitations, including its limited solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for the study of FMePyA, including the development of more potent and selective analogs, the investigation of its potential use in the treatment of other diseases, and the optimization of its pharmacokinetic properties. Further studies are also needed to understand the mechanism of action of FMePyA and its potential for clinical use.
Conclusion
In conclusion, FMePyA is a promising compound with potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments. Further studies are needed to fully understand the potential of FMePyA for clinical use.

Synthesis Methods

FMePyA can be synthesized using different methods, including the reaction of 3-fluoro-4-methylphenylamine with 2-pyridinecarboxylic acid, followed by the addition of acetic anhydride. Another method involves the reaction of 2-pyridinecarboxylic acid with 3-fluoro-4-methylphenyl isocyanate, followed by the addition of acetic anhydride. These methods have been optimized to obtain high yields of FMePyA.

Scientific Research Applications

FMePyA has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to inhibit the activity of certain enzymes that are involved in the development of cancer and inflammation. FMePyA has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c1-10-5-6-11(8-12(10)15)16-13(18)9-17-7-3-2-4-14(17)19/h2-8H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWXFEPQCVONTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=CC=CC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide

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